molecular formula C9H12O2 B13506238 1-Cyclopropylcyclopent-3-ene-1-carboxylicacid

1-Cyclopropylcyclopent-3-ene-1-carboxylicacid

Cat. No.: B13506238
M. Wt: 152.19 g/mol
InChI Key: WZYQWSLDRGYGAX-UHFFFAOYSA-N
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Description

1-Cyclopropylcyclopent-3-ene-1-carboxylicacid is an organic compound characterized by a cyclopropyl group attached to a cyclopentene ring, which in turn is bonded to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylcyclopent-3-ene-1-carboxylicacid can be synthesized through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles with o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This method yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve the hydrolysis of cyclopropyl cyanide or the action of alkali on ethyl γ-chlorobutyrate . These methods are scalable and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylcyclopent-3-ene-1-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or esters.

Scientific Research Applications

1-Cyclopropylcyclopent-3-ene-1-carboxylicacid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropylcyclopent-3-ene-1-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, the compound can undergo cycloaddition reactions with alkenes to form cyclopropane derivatives . These reactions are facilitated by the formation of carbenes or carbenoids, which are highly reactive intermediates.

Comparison with Similar Compounds

1-Cyclopropylcyclopent-3-ene-1-carboxylicacid can be compared with other cycloalkane derivatives:

    Cyclopropane: Similar in reactivity due to the strained ring structure, but lacks the carboxylic acid group.

    Cyclopentane: Less reactive due to the absence of the cyclopropyl group and the double bond.

    Cyclohexane: More stable and less reactive compared to cyclopropylcyclopentene derivatives.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-cyclopropylcyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C9H12O2/c10-8(11)9(7-3-4-7)5-1-2-6-9/h1-2,7H,3-6H2,(H,10,11)

InChI Key

WZYQWSLDRGYGAX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC=CC2)C(=O)O

Origin of Product

United States

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